Cas no 569348-09-0 (tert-Butyl 2-carbamothioylpiperidine-1-carboxylate)

Tert-Butyl 2-carbamothioylpiperidine-1-carboxylate is a versatile thiourea derivative used in organic synthesis and pharmaceutical research. Its key structural features include a Boc-protected piperidine ring and a thiocarbamoyl group, which enhance its utility as an intermediate in the preparation of bioactive compounds. The Boc group offers stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The thiocarbamoyl moiety serves as a valuable precursor for heterocycle formation or metal coordination. This compound is particularly useful in medicinal chemistry for scaffold diversification and as a building block in peptidomimetics. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a practical choice for researchers.
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate structure
569348-09-0 structure
Product name:tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
CAS No:569348-09-0
MF:C11H20N2O2S
Molecular Weight:244.3537
CID:1036356
PubChem ID:11390900

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
    • (+/-)-tert-butyl 2-carbamothioylpiperidine-1-carboxylate
    • DB-321709
    • tert-Butyl2-carbamothioylpiperidine-1-carboxylate
    • 569348-09-0
    • DTXSID10464437
    • EN300-64217
    • CS-0253403
    • OLZRMIGDZLTJLM-UHFFFAOYSA-N
    • SCHEMBL2308822
    • MB11432
    • AKOS011831550
    • A1-00901
    • MDL: MFCD11976491
    • インチ: InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)
    • InChIKey: OLZRMIGDZLTJLM-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(N1CCCCC1C(N)=S)=O)C

計算された属性

  • 精确分子量: 244.12454906g/mol
  • 同位素质量: 244.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.6Ų
  • XLogP3: 1.5

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate Security Information

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-64217-0.1g
tert-butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95%
0.1g
$66.0 2023-02-13
TRC
B872490-50mg
tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate
569348-09-0
50mg
$ 70.00 2022-06-06
Chemenu
CM179609-1g
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95%
1g
$482 2021-08-05
Enamine
EN300-64217-0.25g
tert-butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95%
0.25g
$92.0 2023-02-13
Enamine
EN300-64217-1.0g
tert-butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95%
1g
$0.0 2023-06-07
Enamine
EN300-64217-5.0g
tert-butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95%
5.0g
$743.0 2023-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1324073-5g
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95+%
5g
¥13370.00 2024-05-08
A2B Chem LLC
AH12341-2.5g
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95%
2.5g
$565.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1324073-1g
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95+%
1g
¥4608.00 2024-05-08
A2B Chem LLC
AH12341-100mg
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
569348-09-0 95%
100mg
$105.00 2024-04-19

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate 関連文献

tert-Butyl 2-carbamothioylpiperidine-1-carboxylateに関する追加情報

tert-Butyl 2-Carbamothioylpiperidine-1-Carboxylate (CAS No: 569348-09-0)

tert-Butyl 2-Carbamothioylpiperidine-1-Carboxylate, also known by its CAS number 569348-09-0, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which combines a piperidine ring with a carbamothioyl group and a tert-butyl ester moiety. Its structural features make it a valuable intermediate in the synthesis of various bioactive compounds, including potential drug candidates and advanced materials.

The synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the piperidine ring and the introduction of the carbamothioyl group. These developments not only enhance the yield but also reduce the environmental footprint of the synthesis process.

In terms of applications, tert-butyl 2-carbamothioylpiperidine-1-carboxylate has shown promise in several areas. One notable application is its use as an intermediate in drug discovery programs targeting neurodegenerative diseases. The compound's ability to modulate specific enzyme activities has been extensively studied, with recent findings suggesting potential therapeutic benefits in conditions such as Alzheimer's disease. Additionally, its role in the development of novel materials, such as stimuli-responsive polymers, has been explored due to its unique chemical reactivity and structural flexibility.

Recent studies have also highlighted the importance of understanding the stereochemical properties of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. Researchers have employed advanced spectroscopic techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to elucidate its three-dimensional structure. These insights are crucial for optimizing its use in asymmetric synthesis and for designing enantioselective reactions that can lead to chiral drug candidates.

The versatility of tert-butyl 2-carbamothioylpiperidine-1-carboxylate extends to its ability to participate in a wide range of chemical transformations. For example, it can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This property has been leveraged in the development of bioconjugates and hybrid materials with tailored functionalities. Furthermore, its compatibility with various coupling reagents makes it an attractive candidate for use in click chemistry applications.

In conclusion, tert-butyl 2-carbamothioylpiperidine-1-carboxylate (CAS No: 569348-09-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in the ongoing quest for innovative solutions across diverse scientific domains.

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